molecular formula C20H22N2O5S B2508629 (Benzylcarbamoyl)methyl 2-[2-(4-methylphenyl)ethenesulfonamido]acetate CAS No. 874592-58-2

(Benzylcarbamoyl)methyl 2-[2-(4-methylphenyl)ethenesulfonamido]acetate

Cat. No.: B2508629
CAS No.: 874592-58-2
M. Wt: 402.47
InChI Key: ZXVIEXSVWUROIA-UHFFFAOYSA-N
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Description

(Benzylcarbamoyl)methyl 2-[2-(4-methylphenyl)ethenesulfonamido]acetate is an organic compound with a complex structure that includes a benzylcarbamoyl group, a methylphenyl group, and an ethenesulfonamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Benzylcarbamoyl)methyl 2-[2-(4-methylphenyl)ethenesulfonamido]acetate typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of benzyl isocyanate with a suitable amine to form the benzylcarbamoyl intermediate. This intermediate is then reacted with 2-(4-methylphenyl)ethenesulfonyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran and catalysts like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as column chromatography and recrystallization is common to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

(Benzylcarbamoyl)methyl 2-[2-(4-methylphenyl)ethenesulfonamido]acetate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, reduced amine derivatives, and substituted sulfonamides. These products are often characterized using techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy to confirm their structures .

Scientific Research Applications

(Benzylcarbamoyl)methyl 2-[2-(4-methylphenyl)ethenesulfonamido]acetate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of (Benzylcarbamoyl)methyl 2-[2-(4-methylphenyl)ethenesulfonamido]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular pathways and targets are often studied using biochemical assays and molecular modeling techniques .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (Benzylcarbamoyl)methyl 2-[2-(4-methylphenyl)ethenesulfonamido]acetate include:

Uniqueness

What sets this compound apart from these similar compounds is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of the ethenesulfonamido group, in particular, allows for specific interactions with biological targets that may not be possible with other similar compounds.

Properties

IUPAC Name

[2-(benzylamino)-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O5S/c1-16-7-9-17(10-8-16)11-12-28(25,26)22-14-20(24)27-15-19(23)21-13-18-5-3-2-4-6-18/h2-12,22H,13-15H2,1H3,(H,21,23)/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXVIEXSVWUROIA-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CS(=O)(=O)NCC(=O)OCC(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/S(=O)(=O)NCC(=O)OCC(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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